molecular formula C34H43N3O4 B1683371 UK 356618 CAS No. 230961-08-7

UK 356618

Cat. No.: B1683371
CAS No.: 230961-08-7
M. Wt: 557.7 g/mol
InChI Key: JJHRUUKMPWUYIB-HVOSOHGQSA-N
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Description

UK 356618 is a selective matrix metalloproteinase-3 (MMP-3) inhibitor, primarily studied for its role in modulating synaptic plasticity, neurophysiological pathways, and cellular migration/invasion processes. Structurally, it binds to the catalytic domain of MMP-3, altering its enzymatic activity through a slow-binding inhibition mechanism . Its applications span neuroscience and oncology, where it has been shown to inhibit long-term potentiation (LTP) in the anterior cingulate cortex (ACC) and attenuate interleukin-1β (IL-1β)-induced mesenchymal stem cell migration and tumor cell invasion .

Preparation Methods

The synthesis of UK 356618 involves several steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the coupling of specific amine and carboxylic acid derivatives, followed by purification and characterization to ensure high purity and potency .

Chemical Reactions Analysis

UK 356618 primarily undergoes inhibition reactions with matrix metalloproteases. It is less potent against other matrix metalloproteases such as MMP-1, MMP-2, MMP-9, MMP-13, and MMP-14 compared to MMP-3 . The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions. The major product formed from its interaction with MMP-3 is the inhibited enzyme complex .

Scientific Research Applications

UK 356618 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

UK 356618 exerts its effects by selectively binding to the active site of matrix metalloprotease-3, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of extracellular matrix components, which is crucial in processes such as tissue remodeling and inflammation. The molecular targets of this compound include the catalytic domain of MMP-3, and the pathways involved are those related to extracellular matrix degradation and tissue repair .

Comparison with Similar Compounds

Comparative Analysis with Similar MMP Inhibitors

Selectivity and Mechanism of Action

Compound Target MMPs Mechanism of Inhibition Key Structural Features
UK 356618 MMP-3 Slow-binding, competitive inhibition High affinity for MMP-3 catalytic pocket
GM 6001 Broad-spectrum Chelates Zn²⁺ in active site Hydroxamate-based inhibitor
SB 3CT MMP-2/9 Irreversible, mechanism-based Sulfonamide scaffold
MMP-9 Inhibitor I MMP-9 Competitive inhibition Peptidomimetic structure
ALX 260165 MMP-3 Competitive inhibition Structurally distinct from this compound

Key Findings :

  • UK 356617 exhibits >100-fold selectivity for MMP-3 over other MMPs (e.g., MMP-2, MMP-9), unlike GM 6001, which non-specifically inhibits all MMPs .
  • Unlike SB 3CT (irreversible), this compound’s inhibition is reversible , allowing dynamic regulation of MMP-3 activity .

Functional Comparisons in Synaptic Plasticity

NMDAR-Mediated EPSC Modulation (ACC Neurons):

Compound Concentration Range Effect on EPSCs (% Baseline) Washout Recovery
This compound 2–20 mM 77.95–88.48% (p < 0.001) No recovery
GM 6001 1–25 mM 64.80–82.69% (p < 0.05) Partial recovery
SB 3CT 1–100 mM No significant effect N/A
MMP-9 Inhibitor I 10–100 nM No significant effect N/A

LTP Blockade :

  • This compound (2 mM) and GM 6001 (1 mM) completely blocked LTP induction (post-synaptic eEPSCs: ~100% of baseline vs. 147% in controls; p < 0.001) .

Cellular Migration and Invasion

IL-1β-Induced hUCMSC Migration (24-hour wound healing assay):

Compound Concentration Migration Inhibition (% vs. IL-1β) MMP-3 Activity Reduction
This compound 20 nM 65% (p < 0.005) 70% (p < 0.01)
ALX 260165 20 μM 60% (p < 0.01) 65% (p < 0.01)
GM 6001 Not tested N/A N/A

Tumor Invasion (3LL Cells) :

  • This compound (20 μM) reduced 3T3-A-EXO-induced invasion by 80% (p < 0.01) via MMP-3/9 pathway suppression .

Pharmacokinetic and Practical Considerations

  • Solubility : this compound requires dimethyl sulfoxide (DMSO) for dissolution, limiting in vivo applications compared to water-soluble inhibitors like ALX 260165 .
  • Concentration Efficacy :
    • Synaptic studies required mM-range concentrations for LTP blockade, while cellular migration assays achieved efficacy at nM-μM ranges , suggesting context-dependent potency .
  • Toxicity: No cytotoxicity reported at tested doses, unlike GM 6001, which showed dose-dependent neuronal response suppression .

Biological Activity

UK 356618 is a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3), with significant implications for various biological processes. This compound has garnered attention in pharmacological research due to its specific inhibitory action and potential therapeutic applications, particularly in neurodegenerative diseases and cancer.

This compound exhibits a strong inhibitory effect on MMP-3, with an IC50 value of 5.9 nM , indicating high potency. It shows selectivity for MMP-3 over other metalloproteinases such as MMP-1, -2, -9, -13, and -14, with IC50 values ranging from 73 nM to 1.9 µM for these enzymes . This selectivity suggests that this compound could be useful in contexts where MMP-3 activity is implicated without significantly affecting other metalloproteinases.

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits the IL-6-induced migration of NCI H446 small cell lung cancer (SCLC) cells, which is crucial for understanding its potential role in cancer metastasis . Additionally, research indicates that the compound prevents the induction of long-term potentiation (iLTP) in hippocampal neurons, suggesting its involvement in synaptic plasticity mechanisms .

In Vivo Studies

In vivo experiments have shown that this compound can mitigate hyperglycemia-exacerbated brain edema and hemorrhagic transformation in a rat model of ischemia-reperfusion injury when administered intravenously at a dose of 15 mg/kg . This indicates its potential therapeutic role in neuroprotective strategies following ischemic events.

Table: Summary of Biological Activities of this compound

Biological Activity Measurement/Effect Reference
MMP-3 InhibitionIC50 = 5.9 nM
Selectivity for MMPsIC50s for MMP-1, -2, -9, -13, -14: 51 nM to 1.9 µM
Inhibition of SCLC Cell MigrationSignificant reduction observed
Neuroprotective EffectsReduced brain edema in MCAO model
Impact on Synaptic PlasticityPrevented iLTP induction in hippocampal neurons

Implications for Neurodegenerative Diseases

Research has identified a novel role for MMP-3 in degrading nerve growth factor (NGF) and its upregulation in models of Alzheimer's disease (AD). The expression levels of MMP-3 correlate with cognitive deficits and AD neuropathology . This suggests that this compound could serve not only as a therapeutic agent targeting MMP-3 but also as a potential biomarker for monitoring disease progression in AD.

Q & A

Q. What is the primary biochemical target of UK 356618, and how does its inhibition mechanism influence experimental outcomes?

This compound is a selective matrix metalloproteinase-3 (MMP-3) inhibitor with an IC50 of 5.9 nM, demonstrating high specificity over other MMP subtypes . Its mechanism involves competitively binding to the MMP-3 active site, blocking proteolytic activity. This inhibition is critical in studies exploring MMP-3's role in extracellular matrix remodeling, inflammation, or cell migration. For example, in IL-1β-stimulated mesenchymal stem cells, this compound significantly reduced MMP-3 activity (Chart B in ), but did not alter cell migration (Chart D in ), highlighting the need to differentiate between enzymatic activity and phenotypic outcomes.

Methodological Insight : Validate MMP-3 inhibition using fluorogenic substrate assays alongside phenotypic readouts (e.g., transwell migration assays) to disentangle direct enzymatic effects from downstream biological processes .

Q. What concentrations of this compound are effective in in vitro models, and how should dose-response experiments be designed?

Effective concentrations vary by model system:

  • MMP-3 inhibition : 0.2–20 µM (Chart B in ; Figure 2b in ).
  • Off-target neuromodulatory effects : ≥2 µM (NMDAR inhibition in murine anterior cingulate cortex ).

Dose-Response Design :

Baseline calibration : Use IC50 (5.9 nM) as a starting point .

Range testing : Include sub-IC50 (e.g., 0.1 µM) and supra-IC50 doses (e.g., 20 µM) to capture full inhibitory dynamics .

Controls : Co-administer broad-spectrum MMP inhibitors (e.g., GM6001) or MMP-3 knockout models to confirm specificity .

Q. How can researchers address contradictions between MMP-3 inhibition and phenotypic outcomes (e.g., unchanged cell migration)?

In IL-1β-stimulated mesenchymal stem cells, this compound reduced MMP-3 activity but did not inhibit migration (Charts B and D in ). Such discrepancies arise due to:

  • Compensatory pathways : Redundant proteases (e.g., MMP-9) maintaining migration .
  • Temporal factors : Migration assays may require longer observation periods to detect subtle changes .

Resolution Strategy :

  • Multi-analyte profiling : Quantify parallel protease activities (e.g., MMP-9, TIMPs) to identify compensatory mechanisms.
  • Time-course experiments : Extend assay duration to capture delayed effects (Chart C in ).

Q. What are the implications of this compound’s off-target effects on NMDAR-mediated synaptic responses?

At ≥2 µM, this compound inhibits NMDAR-mediated excitatory postsynaptic currents (EPSCs) in murine neurons (Figure 2b in ). This suggests off-target interactions at high doses, necessitating:

  • Specificity validation : Use lower doses (≤1 µM) for MMP-3-specific studies.
  • Neurological applications : Explore dual MMP-3/NMDAR modulation in neuroinflammatory models, but include synaptic transmission controls (e.g., CNQX for AMPAR blockade) .

Q. How does this compound modulate collagen expression in fibrotic models, and what experimental controls are essential?

In lung fibroblasts exposed to fibrogenic agents (e.g., fluoro-edenite), this compound downregulated Col1A1 and Col3A1 expression (Figure B in ).

Key Controls :

  • Housekeeping proteins : Normalize collagen levels to α-tubulin or GAPDH .
  • Pathway inhibitors : Co-treat with TGF-β inhibitors to isolate MMP-3-dependent collagen regulation.

Q. What frameworks guide rigorous experimental design when studying this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

  • Feasibility : Align dose ranges with pharmacokinetic data (e.g., solubility limits from ).
  • Novelty : Investigate understudied contexts (e.g., this compound in neurovascular coupling).
  • Ethics : Adhere to institutional guidelines for in vivo neurobehavioral assays .

Properties

IUPAC Name

(2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43N3O4/c1-23-21-25(19-20-29(23)27-16-10-7-11-17-27)13-12-18-28(22-30(38)37-41)32(39)36-31(34(3,4)5)33(40)35-24(2)26-14-8-6-9-15-26/h6-11,14-17,19-21,24,28,31,41H,12-13,18,22H2,1-5H3,(H,35,40)(H,36,39)(H,37,38)/t24-,28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHRUUKMPWUYIB-HVOSOHGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)CCC[C@H](CC(=O)NO)C(=O)N[C@H](C(=O)N[C@H](C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438778
Record name UK-356618
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230961-08-7
Record name UK-356618
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 230961-08-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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